Cas no 1822589-97-8 (3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester)

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester

-

- MDL: MFCD24544642

- インチ: 1S/C11H19NO4/c1-7(2)8-9(13)15-6-12(8)10(14)16-11(3,4)5/h7-8H,6H2,1-5H3

- InChIKey: YEBBIFRHEJTLQR-UHFFFAOYSA-N

- SMILES: O1C(=O)C(C(C)C)N(C(OC(C)(C)C)=O)C1

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB278492-1 g |

4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester; . |

1822589-97-8 | 1 g |

€795.00 | 2023-07-20 | ||

| abcr | AB278492-1g |

4-(Isopropyl)-5-oxo-3-oxazolidinecarboxylic acid-1,1-dimethylethyl ester; . |

1822589-97-8 | 1g |

€795.00 | 2025-02-19 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY404346-1g |

3-Boc-4-isopropyl-5-oxooxazolidine |

1822589-97-8 | ≥95% | 1g |

¥5560.00 | 2024-08-09 |

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester 関連文献

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511

-

Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146

-

Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674

-

Jingxiang Pang RSC Adv., 2019,9, 20982-20988

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl esterに関する追加情報

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester (CAS No. 1822589-97-8): An Overview

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester (CAS No. 1822589-97-8) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.

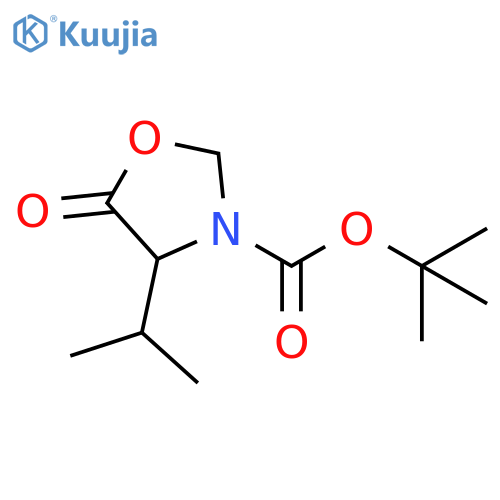

Chemical Structure and Properties

The compound 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester (CAS No. 1822589-97-8) is a member of the oxazolidinecarboxylic acid family. Its molecular formula is C14H23NO4, and it has a molecular weight of approximately 273.34 g/mol. The compound features a five-membered oxazolidine ring with a carboxylic acid group and an ester functionality. The presence of the 4-(1-methylethyl) and 5-oxo substituents imparts unique chemical and biological properties to the molecule.

The compound is known for its stability under various conditions and its ability to form stable esters. This stability makes it an attractive candidate for use in pharmaceutical formulations and drug delivery systems. Additionally, the compound's solubility in organic solvents such as methanol and ethanol facilitates its handling and processing in laboratory settings.

Synthesis Methods

The synthesis of 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester (CAS No. 1822589-97-8) has been extensively studied in recent years. One common method involves the reaction of an appropriate amine with a carboxylic acid or anhydride in the presence of a coupling agent. For example, the reaction of 4-(1-methylethyl)-5-oxo-3-oxazolidinecarboxylic acid with tert-butyl alcohol using dicyclohexylcarbodiimide (DCC) as a coupling agent can yield the desired ester product.

An alternative approach involves the use of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester intermediate, which can then be reacted with tert-butanol to produce the final product. This method offers improved yields and purity compared to traditional methods.

Biological Activities

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester (CAS No. 1822589-97-8) has been investigated for its potential biological activities, particularly in the context of medicinal chemistry and drug discovery. Recent studies have shown that the compound exhibits significant anti-inflammatory properties, making it a promising candidate for the development of new therapeutic agents.

In vitro studies have demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that the compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester has also been studied for its antioxidant activity. Research has shown that the compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes it a potential candidate for use in neurodegenerative diseases where oxidative stress plays a significant role.

Clinical Applications and Future Directions

The potential clinical applications of 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results from these studies have been promising, with the compound showing good safety profiles and efficacy in animal models of inflammatory diseases.

In addition to its therapeutic potential, the compound's unique chemical structure has also attracted interest for use as a building block in organic synthesis. Its ability to form stable esters and its reactivity with various functional groups make it a valuable intermediate for synthesizing more complex molecules with diverse biological activities.

Conclusion

3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester (CAS No. 1822589-97-8) is a versatile compound with significant potential in both medicinal chemistry and organic synthesis. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of inflammatory diseases and developing new therapeutic strategies.

1822589-97-8 (3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester) Related Products

- 1368130-14-6(3-(1-Benzothiophen-5-yl)propan-1-amine)

- 87573-88-4(2(1H)-Pyrimidinone,5-acetyl-)

- 66552-40-7(2-Ethyl 5-methyl 3-methyl-1H-indole-2,5-dicarboxylate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1862616-58-7(Cyclobutanol, 1-[1-(aminomethyl)butyl]-2,2-dimethyl-)

- 1805150-02-0(4-(Difluoromethyl)-2-iodo-3-nitro-6-(trifluoromethyl)pyridine)

- 2413846-63-4(rac-tert-butyl N-cyclopropyl-N-(3R,4S)-4-hydroxyoxolan-3-ylcarbamate)

- 2230799-65-0(1-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)cyclobutan-1-amine)

- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)

- 2227682-57-5(2-{2-(2R)-oxiran-2-ylprop-1-en-1-yl}furan)